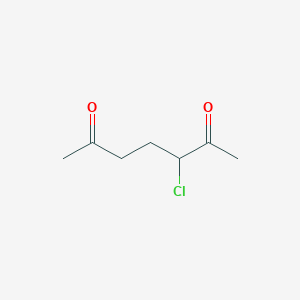
3-Epipyxinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Epipyxinol is a chemical compound that belongs to the class of pyridines. It is a synthetic compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it an ideal candidate for various research studies.
Aplicaciones Científicas De Investigación
Biostimulant Effects in Agriculture
A study by Chrysargyris et al. (2020) investigated the biostimulant effects of an eco-product containing essential oils on tomato crops. They found that this treatment increased plant height, stomatal conductance, chlorophyll content, and yield compared to control groups. However, it also led to an increased percentage of fruit cracking. The research highlights the potential agricultural applications of such eco-products in enhancing crop growth and yield (Chrysargyris et al., 2020).
Translational Epidemiology
Khoury, Gwinn, and Ioannidis (2010) emphasized the role of translational research (TR) in epidemiology, which involves translating scientific discoveries into practical applications for public health. This approach is significant for integrating basic scientific discoveries, such as those involving 3-Epipyxinol, into practical health solutions (Khoury, Gwinn, & Ioannidis, 2010).
Epistemologies in Practice
Berland et al. (2016) discussed the importance of engaging students in scientific practices, emphasizing the need for understanding scientific processes and the construction of knowledge. This approach is relevant for educational applications where compounds like 3-Epipyxinol can be used as case studies in scientific research and inquiry (Berland et al., 2016).
Clinical Development of DNA-Based Vaccines
Bodles-Brakhop, Heller, and Draghia‐Akli (2009) discussed the use of electroporation (EP) in the delivery of DNA vaccines, highlighting its enhancement in transferring DNA vaccines to various tissues. This method is significant for the clinical development of DNA-based vaccines, where compounds like 3-Epipyxinol could be involved (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).
Propiedades
Número CAS |
19942-05-3 |
|---|---|
Nombre del producto |
3-Epipyxinol |
Fórmula molecular |
C30H52O4 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
(3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23+,24-,27-,28+,29+,30-/m0/s1 |
Clave InChI |
DOAJFZJEGHSYOI-GSMCXXRNSA-N |
SMILES isomérico |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)O)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



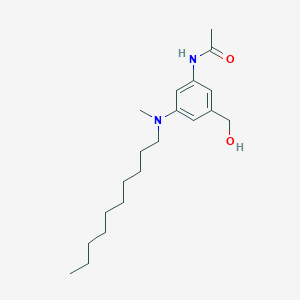
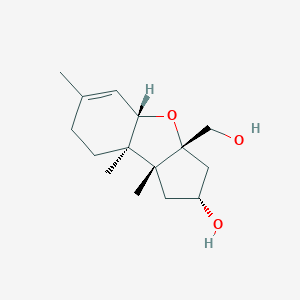

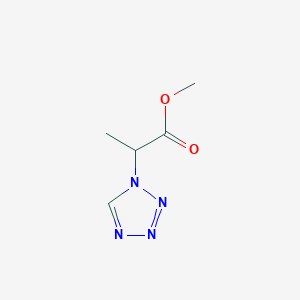
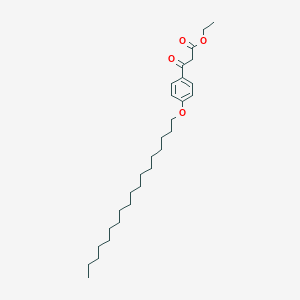
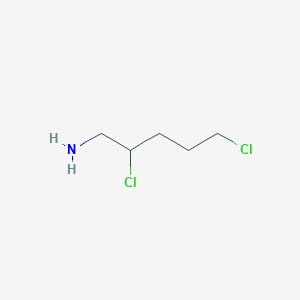
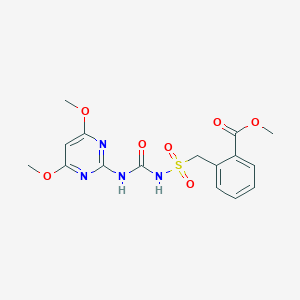
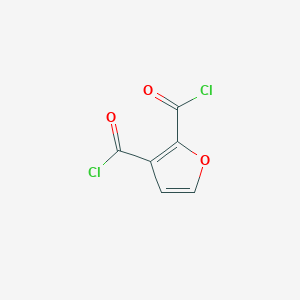
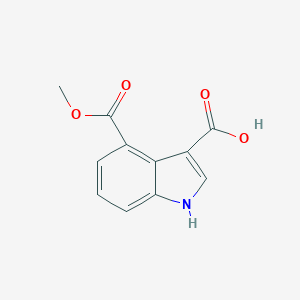

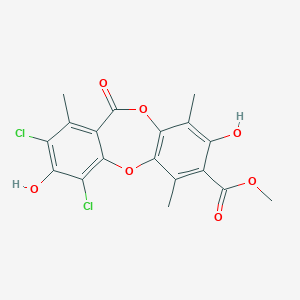
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)

